molecular formula C10H8N2O3 B6216768 1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid CAS No. 2751614-85-2

1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid

Cat. No.: B6216768
CAS No.: 2751614-85-2
M. Wt: 204.2
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Description

1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H8N2O3 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a cyanopyridinyl group

Preparation Methods

The synthesis of 1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

In an industrial setting, the production of this compound may involve optimizing reaction conditions to ensure high yield and purity. This could include controlling temperature, pressure, and the concentration of reactants. The use of advanced purification techniques such as recrystallization or chromatography may also be necessary to obtain the desired product.

Chemical Reactions Analysis

1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyanopyridinyl group, where nucleophiles such as amines or thiols replace the cyano group, forming new compounds with different functional groups.

The choice of reagents and reaction conditions will depend on the desired transformation and the specific functional groups present in the compound.

Scientific Research Applications

1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be employed in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets will depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxamide: This compound has a similar structure but contains an amide group instead of a carboxylic acid group, which may result in different chemical and biological properties.

    1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-methanol: The presence of a hydroxyl group instead of a carboxylic acid group can lead to variations in reactivity and solubility.

    1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylate: This ester derivative may exhibit different stability and reactivity compared to the carboxylic acid form.

Properties

CAS No.

2751614-85-2

Molecular Formula

C10H8N2O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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